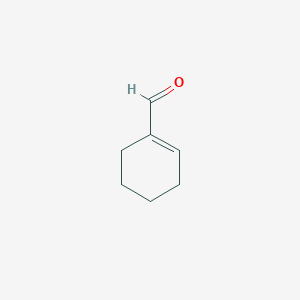
1-Cyclohexene-1-carboxaldehyde
Overview
Description
1-Cyclohexene-1-carboxaldehyde is an organic compound with the molecular formula C7H10O. It is an α,β-unsaturated aldehyde, characterized by a cyclohexene ring with a formyl group attached to the first carbon atom. This compound is known for its colorless liquid form and distinctive aroma .
Mechanism of Action
Target of Action
1-Cyclohexene-1-carboxaldehyde is an α,β-unsaturated aldehyde
Mode of Action
As an α,β-unsaturated aldehyde, it may participate in reactions involving the addition of nucleophiles to the β-carbon, a characteristic reaction of α,β-unsaturated carbonyl compounds .
Biochemical Pathways
This compound participates in the synthesis of benzopyrans . Benzopyrans are a class of organic compounds that are part of many bioactive molecules. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.
Result of Action
It’s known to participate in the synthesis of benzopyrans , which are bioactive molecules with various potential effects on cells, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-carboxaldehyde can be synthesized through various methods. One common method involves the catalytic hydrogenation of 3-cyclohexene-1-carboxaldehyde, which is obtained from the Diels-Alder reaction of butadiene and acrolein . Another method includes the reduction of cyclohexanecarbonyl chloride using lithium tri-tert-butoxyaluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydroformylation of cyclohexene. This process involves the reaction of cyclohexene with carbon monoxide and hydrogen in the presence of a rhodium catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-cyclohexene-1-carboxylic acid.
Reduction: It can be reduced to form cyclohexanemethanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents and organolithium compounds are often employed.
Major Products:
Oxidation: 1-Cyclohexene-1-carboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-Cyclohexene-1-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of benzopyrans and azomethine imines
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Cyclohexanecarboxaldehyde: Lacks the double bond present in 1-Cyclohexene-1-carboxaldehyde.
Cyclopentanecarboxaldehyde: Has a five-membered ring instead of a six-membered ring.
3-Cyclohexene-1-carboxaldehyde: The formyl group is attached to the third carbon atom instead of the first
Uniqueness: this compound is unique due to its α,β-unsaturated aldehyde structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions and form diverse products highlights its versatility and importance in scientific research and industrial applications .
Properties
IUPAC Name |
cyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANSOJSBHVENEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409257 | |
| Record name | 1-Cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-88-7, 1321-16-0 | |
| Record name | 1-Cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexenecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
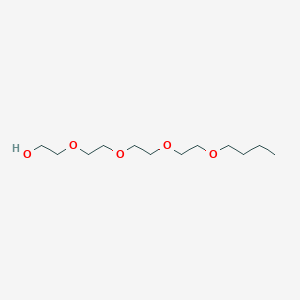
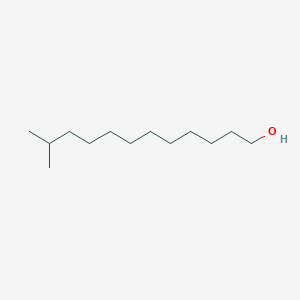
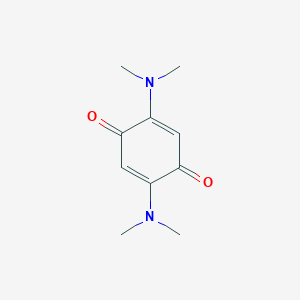
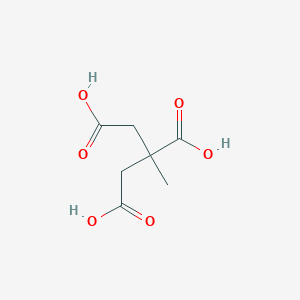
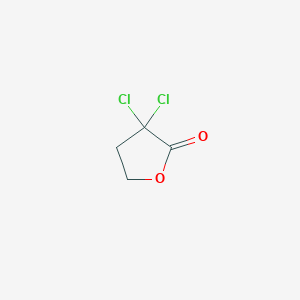
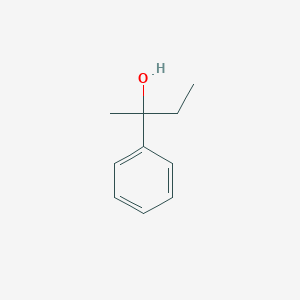

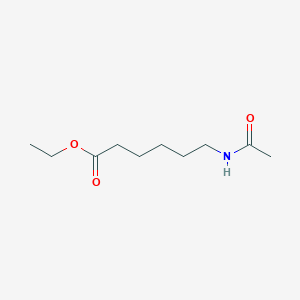

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)
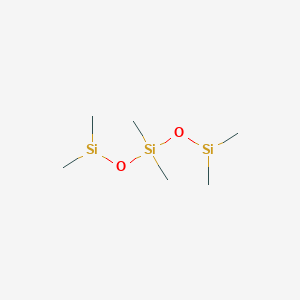
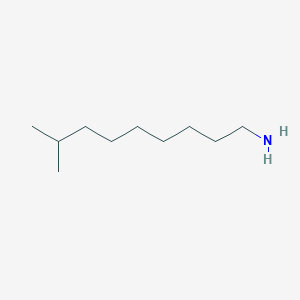
![SPIRO[BICYCLO[2.2.1]HEPT-2-ENE-7,2-[1,3]DIOXOLANE]](/img/structure/B73502.png)

